![molecular formula C20H18ClN3O2S B2486566 N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide CAS No. 1009518-12-0](/img/structure/B2486566.png)
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrazole ring and a thieno ring. Pyrazoles are known for their broad spectrum of biological activities . Thieno rings are also common in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectral data analyses, such as IR, 1H-NMR, 13C-NMR spectra, and HRMS .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions due to the presence of multiple functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques, including melting point determination, solubility testing in various solvents, and determination of the compound’s partition coefficient .Scientific Research Applications
Synthesis of Dihydropyrano[2,3-c]pyrazoles
The compound is used in the synthesis of dihydropyrano[2,3-c]pyrazoles. This process involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .
Biological Potential of Indole Derivatives
The compound is an indole derivative, which are known for their diverse biological activities. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Antiproliferative Activity
The compound has shown antiproliferative activity against certain cancer cell lines. The most potent compounds displayed low micromolar GI50 values .
Fluorescence Properties
The compound has shown interesting fluorescence properties. Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Medical Device Retrieval and Analysis
Although not directly related to the compound, the term “F561” is associated with a standard practice for the retrieval and analysis of implanted medical devices, and associated tissues and fluids .
Selective Removal of Perfluorooctanoic Acid
A compound with a similar structure was used in the synthesis of a novel surface molecularly imprinted polymer (MIP) based on multi-walled carbon nanotubes (MWCNTs) for the selective removal of perfluorooctanoic acid (PFOA) .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-12-6-13(2)8-14(7-12)20(25)22-19-17-10-27(26)11-18(17)23-24(19)16-5-3-4-15(21)9-16/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUQTGNCFAKYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide |
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